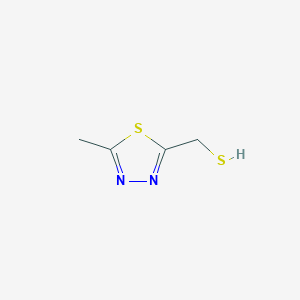
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfur-containing heterocyclic compound that is synthesized through different methods.
Mécanisme D'action
The mechanism of action of (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, the compound's potential use as an anti-cancer agent warrants further investigation. Finally, the development of new synthetic methods for (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol could lead to the discovery of new compounds with unique properties and potential applications.
In conclusion, (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is a sulfur-containing heterocyclic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.
Méthodes De Synthèse
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is synthesized through various methods, including the reaction of methyl isothiocyanate with hydrazine hydrate, followed by reaction with formaldehyde. Another method involves the reaction of 2-amino-4-methylthiazole with carbon disulfide, followed by reaction with formaldehyde and hydrazine hydrate. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol has numerous scientific research applications. It has been studied for its potential use as a corrosion inhibitor, as a fungicide, and as an anti-inflammatory agent. In addition, it has been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
148234-71-3 |
|---|---|
Nom du produit |
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol |
Formule moléculaire |
C4H6N2S2 |
Poids moléculaire |
146.2 g/mol |
Nom IUPAC |
(5-methyl-1,3,4-thiadiazol-2-yl)methanethiol |
InChI |
InChI=1S/C4H6N2S2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 |
Clé InChI |
KFQYWGABRVFGKI-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)CS |
SMILES canonique |
CC1=NN=C(S1)CS |
Synonymes |
1,3,4-Thiadiazole-2-methanethiol, 5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



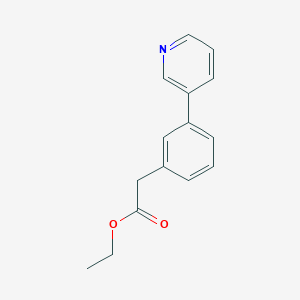
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
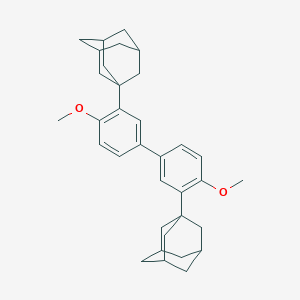
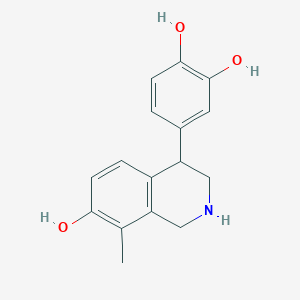
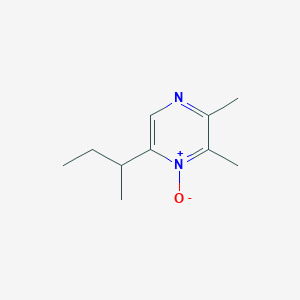
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
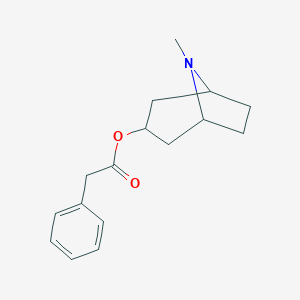
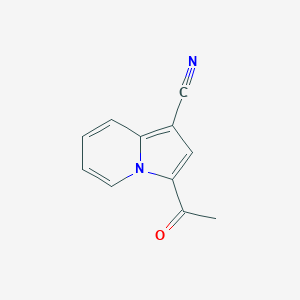
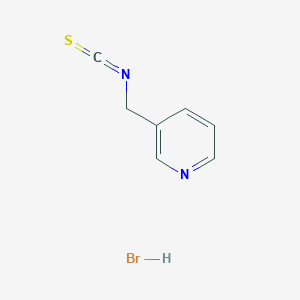
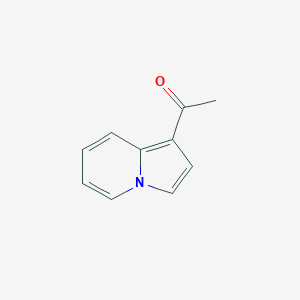
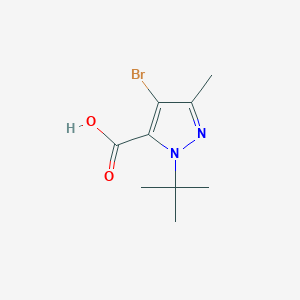
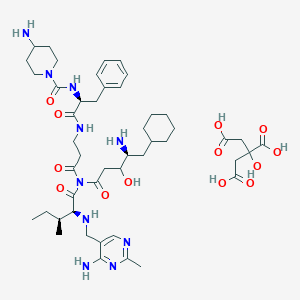
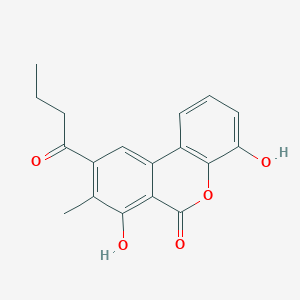
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)